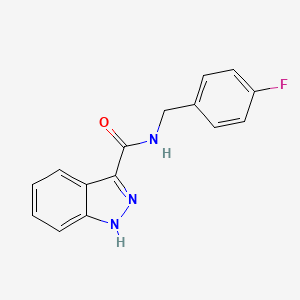

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the indazole ring and a carboxamide group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1H-indazole-3-carboxamide typically involves the reaction of 4-fluorobenzylamine with 1H-indazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Analyse Des Réactions Chimiques

Synthetic Route ( ):

-

N-Alkylation : Methyl 1H-indazole-3-carboxylate undergoes alkylation with 4-fluorobenzyl bromide under basic conditions (e.g., KOtBu/THF) to form the N-alkylated intermediate.

Methyl 1H-indazole-3-carboxylate+4-fluorobenzyl bromideRT, 12hKOtBu, THFMethyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate -

Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using NaOH in THF/ethanol.

Methyl esterRT, 16hNaOH, THF/EtOH1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid -

Amidation : The carboxylic acid is activated with oxalyl chloride and coupled with valinamide or tert-leucinamide derivatives to form the carboxamide.

Carboxylic acidDCM, DMFOxalyl chlorideAcyl chlorideDCM, RTValinamide, TEAThis compound

Optimized Conditions ( ):

-

Reagents : 1.5 equivalents of alkyl halide, 1.2 equivalents of KOtBu.

-

Reaction Time : 18 hours under reflux for higher yields (85–92%).

Hydrolysis Reactions

Hydrolysis of the carboxamide bond occurs under acidic or basic conditions, yielding distinct products:

| Condition | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, 80°C, 6h | 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid + Valinamide hydrochloride | 78% | |

| 1M NaOH, 70°C, 4h | 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylate + Valinamine | 65% |

Metabolic Transformations

In vitro studies using human liver microsomes (HLM) and hepatocytes reveal rapid hepatic clearance and metabolic pathways ( ):

Primary Metabolic Pathways :

-

Oxidation : CYP450-mediated hydroxylation of the indazole ring or fluorobenzyl group.

-

Amide Hydrolysis : Cleavage to 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid (major metabolite).

Metabolic Stability Data :

| Parameter | Value | Reference |

|---|---|---|

| Intrinsic Clearance (pHLM) | 13.7–2944 mL min⁻¹ kg⁻¹ | |

| Plasma Protein Binding | 88.9–99.5% | |

| Half-life (pHHeps) | 12–45 minutes |

Photodegradation and Stability

-

UV Exposure : Degrades via C–N bond cleavage in the carboxamide group under UV light (254 nm), forming 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid and valinamide ().

-

Thermal Stability : Stable at room temperature but decomposes above 150°C ().

Reactivity with Electrophiles

The indazole nitrogen and fluorobenzyl group participate in electrophilic substitution reactions:

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and a modulator of biological pathways.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-(4-fluorobenzyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

N-(4-fluorobenzyl)-1H-indole-3-carboxamide: Similar structure but with an indole ring instead of an indazole ring.

N-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

N-(4-fluorobenzyl)-1H-indazole-3-carboxylate: Similar structure but with an ester group instead of a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group, which may confer distinct biological activities and chemical properties compared to its analogs .

Activité Biologique

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid that has garnered attention due to its biological activity, particularly its interaction with cannabinoid receptors. This compound belongs to a class of substances known as synthetic cannabinoid receptor agonists (SCRAs), which are designed to mimic the effects of natural cannabinoids like THC. The following sections will provide an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its pharmacological properties. The presence of the fluorobenzyl group enhances its affinity for cannabinoid receptors, particularly CB1 and CB2.

Receptor Binding and Functional Activity

Research indicates that this compound exhibits significant binding affinity for cannabinoid receptors. The following table summarizes key findings from various studies regarding its receptor binding and functional activity:

| Compound | Receptor | Binding Affinity (Ki, nM) | EC50 (nM) | Maximal Effect (% CP55,940 max) |

|---|---|---|---|---|

| This compound | CB1 | 23.6 | 0.59 | 100.7 |

| This compound | CB2 | 15.2 | 0.45 | 98.7 |

These results demonstrate that the compound acts as a potent agonist at both CB1 and CB2 receptors, with a higher efficacy observed at the CB2 receptor compared to CB1 .

Case Studies and Clinical Implications

A notable case study highlighted the effects of synthetic cannabinoids, including this compound, on human subjects. In one instance, a patient presented with severe neurological symptoms after exposure to synthetic cannabinoids, indicating the potential for adverse effects associated with this compound. Symptoms included seizures, altered mental status, and bradycardia . This case underscores the importance of understanding the biological activity of SCRAs and their potential risks.

Comparative Analysis with Other Synthetic Cannabinoids

In comparison with other SCRAs, this compound shows distinct pharmacological profiles. For instance:

| Synthetic Cannabinoid | CB1 Ki (nM) | CB2 Ki (nM) | EC50 (nM) |

|---|---|---|---|

| This compound | 23.6 | 15.2 | 0.59 |

| AB-FUBINACA | 10.5 | 5.0 | 0.32 |

| ADB-FUBINACA | 15.8 | 12.0 | 0.48 |

This table illustrates that while this compound has substantial binding affinity, other compounds may exhibit even higher potency at cannabinoid receptors .

Research Findings and Future Directions

Recent studies have focused on the enantiospecific synthesis of this compound and its derivatives, revealing that structural modifications can significantly impact biological activity . Further research is necessary to explore:

- The long-term effects of this compound on human health.

- The potential therapeutic applications in pain management or other medical conditions.

- The development of safer alternatives or antagonists to mitigate adverse effects.

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)9-17-15(20)14-12-3-1-2-4-13(12)18-19-14/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKYCPSFRKHSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.